2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide

Description

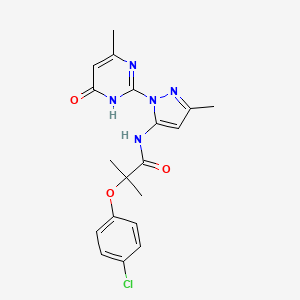

This compound is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-chlorophenoxy group and a heterocyclic pyrazolyl-dihydropyrimidinone moiety. The 4-chlorophenoxy group may enhance lipophilicity and metabolic stability, while the pyrazolyl-dihydropyrimidinone system could contribute to binding affinity through π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O3/c1-11-10-16(26)23-18(21-11)25-15(9-12(2)24-25)22-17(27)19(3,4)28-14-7-5-13(20)6-8-14/h5-10H,1-4H3,(H,22,27)(H,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMBAJIQAFOSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a chlorophenoxy group, a dihydropyrimidinone moiety, and a pyrazole ring, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Several studies have evaluated the anticancer potential of similar dihydropyrimidinones by targeting specific pathways involved in tumor growth and proliferation.

- PPAR-γ Agonism : The compound has been associated with activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and fat cell differentiation. This activation can lead to anti-inflammatory effects and improved insulin sensitivity.

The biological activity of the compound is primarily mediated through its interaction with specific molecular targets:

- PPAR-γ Activation : Compounds structurally related to this molecule have been shown to bind to PPAR-γ, leading to downstream effects on gene expression involved in lipid metabolism and inflammation .

- Cell Proliferation Inhibition : Similar derivatives have demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 11.8 μM to 26.2 μM .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the effects of similar dihydropyrimidinone compounds on MCF-7 breast cancer cells. The results indicated that these compounds inhibited cell growth effectively while exhibiting minimal toxicity towards normal epithelial cells, suggesting a selective anticancer effect. The mechanism was linked to PPAR-γ activation, which is known for its role in regulating apoptosis and cell cycle progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacopeial analogs, particularly in its amide linkage and heterocyclic components. Below is a detailed comparison based on substituents, stereochemistry, and inferred pharmacological properties:

Structural Features

Key Observations :

Backbone Flexibility: The target compound’s propanamide backbone (vs.

Substituent Effects: The 4-chlorophenoxy group in the target compound differs from the 2,6-dimethylphenoxy groups in analogs. Chlorine’s electron-withdrawing nature could alter electronic properties and binding interactions compared to methyl groups .

Stereochemical Influence : Analogs m and n highlight the importance of stereochemistry, with (R)- and (S)-configurations likely affecting target affinity or metabolic pathways. The target compound’s stereochemical details are unspecified, which may limit direct pharmacological comparisons.

Pharmacokinetic and Physicochemical Properties

While experimental data for the target compound are lacking, inferences can be drawn from its structural analogs:

- Metabolic Stability: The dihydropyrimidinone ring in the target compound (vs. tetrahydro-pyrimidinone in analogs) could reduce susceptibility to oxidative degradation due to conjugation with the pyrazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.